1-Bromo-2,4-diisopropylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,4-di(propan-2-yl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFXIIMYNILLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Br)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40734-55-2 | |
| Record name | 1-Bromo-2,4-diisopropyl-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Bromo 2,4 Diisopropylbenzene
Direct Bromination Approaches
The direct introduction of a bromine atom onto the aromatic ring of 1,3-diisopropylbenzene (B165221) serves as a primary route to 1-bromo-2,4-diisopropylbenzene. This transformation is typically accomplished through electrophilic aromatic substitution, a cornerstone of arene chemistry.
Electrophilic Aromatic Bromination Strategies
Electrophilic aromatic bromination involves the reaction of an aromatic ring with an electrophilic bromine source. The electron-rich π system of the benzene (B151609) ring attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the brominated product.
To enhance the electrophilicity of the brominating agent (typically molecular bromine, Br₂), a Lewis acid catalyst is often employed. The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the aromatic ring. Common Lewis acid catalysts for aromatic bromination include iron(III) bromide (FeBr₃), aluminum chloride (AlCl₃), and zirconium(IV) chloride (ZrCl₄).
The general mechanism for Lewis acid-catalyzed bromination is as follows:
Activation of Bromine: The Lewis acid coordinates with a bromine molecule, polarizing it and generating a highly electrophilic bromine species.
Nucleophilic Attack: The π electrons of the 1,3-diisopropylbenzene ring attack the electrophilic bromine, forming the arenium ion intermediate.
Deprotonation: A weak base, such as the bromide ion from the catalyst complex, removes a proton from the carbon bearing the new bromine atom, restoring the aromatic ring.
The choice of catalyst and reaction conditions can influence the reaction rate and, in some cases, the regioselectivity of the bromination.
Table 1: Common Lewis Acid Catalysts in Electrophilic Aromatic Bromination
| Catalyst | Formula | Role |
| Iron(III) Bromide | FeBr₃ | Activates bromine for electrophilic attack. |
| Aluminum Chloride | AlCl₃ | A strong Lewis acid that polarizes the Br-Br bond. |
| Zirconium(IV) Chloride | ZrCl₄ | A versatile Lewis acid catalyst for halogenation reactions. |
Regioselectivity and Isomer Distribution in Bromination Reactions
The position of bromination on the 1,3-diisopropylbenzene ring is dictated by the directing effects of the two isopropyl substituents. Isopropyl groups are activating and ortho-, para-directing. This means they increase the electron density at the positions ortho (adjacent) and para (opposite) to them, making these sites more susceptible to electrophilic attack.
In 1,3-diisopropylbenzene, the possible positions for monosubstitution are C2, C4, C5, and C6.
Position 2: Ortho to one isopropyl group and ortho to the other.
Position 4: Para to one isopropyl group and ortho to the other.
Position 5: Meta to both isopropyl groups.
Position 6: Ortho to one isopropyl group and ortho to the other (equivalent to C2).
Due to the ortho-, para-directing nature of the isopropyl groups, electrophilic attack is favored at the 2, 4, and 6 positions. The position between the two isopropyl groups (C2) is sterically hindered, which can reduce the likelihood of substitution at this site. Therefore, the primary products expected from the direct bromination of 1,3-diisopropylbenzene are this compound and 1-bromo-2,6-diisopropylbenzene. The relative yields of these isomers are influenced by a combination of electronic and steric factors. The formation of the meta-substituted product (at C5) is generally disfavored.
While specific quantitative data for the bromination of 1,3-diisopropylbenzene is not extensively reported in readily available literature, the principles of electrophilic aromatic substitution suggest that a mixture of isomers will be formed, with the 4- and 6- (equivalent to 2-) positions being the primary sites of reaction.
Table 2: Predicted Isomer Distribution in the Monobromination of 1,3-Diisopropylbenzene
| Product Isomer | Position of Bromination | Directing Influence | Expected Yield |
| This compound | 4 | Para to one isopropyl, ortho to the other | Major |
| 1-Bromo-2,6-diisopropylbenzene | 2 or 6 | Ortho to both isopropyl groups | Major |
| 1-Bromo-3,5-diisopropylbenzene | 5 | Meta to both isopropyl groups | Minor/Trace |
Radical Bromination Pathways
Radical bromination, typically employing reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides), is a well-established method for the bromination of the benzylic position of alkylbenzenes. In the case of 1,3-diisopropylbenzene, this would lead to the substitution of a hydrogen atom on one of the isopropyl groups, rather than on the aromatic ring itself. Therefore, radical bromination is not a suitable method for the direct synthesis of this compound from 1,3-diisopropylbenzene.
Precursor-Based Synthetic Routes
An alternative to direct bromination is the synthesis of this compound from a precursor molecule that already possesses the desired substitution pattern. This approach often provides greater control over the final product's regiochemistry.
Synthesis from Substituted Anilines via Diazotization
A powerful and widely used method for the synthesis of aryl halides is the Sandmeyer reaction. nih.govorganic-chemistry.org This reaction involves the conversion of a primary aromatic amine (an aniline (B41778) derivative) into a diazonium salt, which is then displaced by a halide. To synthesize this compound via this route, the starting material is 2,4-diisopropylaniline.
The synthesis proceeds in two main steps:
Diazotization: 2,4-diisopropylaniline is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or hydrobromic acid (HBr), at low temperatures (0-5 °C). This converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺).
Sandmeyer Reaction: The resulting 2,4-diisopropylbenzenediazonium salt is then treated with a solution of copper(I) bromide (CuBr). nih.govnih.gov The diazonium group is an excellent leaving group (as nitrogen gas, N₂), and it is replaced by a bromine atom at the same position on the aromatic ring.
Table 3: Key Steps and Reagents in the Sandmeyer Synthesis of this compound
| Step | Transformation | Key Reagents |
| 1. Diazotization | 2,4-diisopropylaniline to 2,4-diisopropylbenzenediazonium salt | Sodium nitrite (NaNO₂), strong acid (e.g., HBr) |
| 2. Sandmeyer Reaction | 2,4-diisopropylbenzenediazonium salt to this compound | Copper(I) bromide (CuBr) |
Preparation from Diisopropylbenzene Isomers
The synthesis of this compound is most commonly achieved through the electrophilic bromination of diisopropylbenzene. The starting isomer of diisopropylbenzene significantly influences the reaction conditions and the isomeric purity of the product.
Bromination of 1,3-Diisopropylbenzene
The bromination of 1,3-diisopropylbenzene (m-diisopropylbenzene) is a direct route to this compound. In this electrophilic aromatic substitution reaction, the two isopropyl groups, which are ortho-para directing, activate the benzene ring. The steric hindrance from the isopropyl groups plays a crucial role in determining the regioselectivity of the bromination. The bromine atom is directed to the position that is para to one isopropyl group and ortho to the other, which is the 4-position. A common method involves the use of bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule, increasing its electrophilicity.
A typical experimental procedure involves dissolving 1,3-diisopropylbenzene in a suitable inert solvent, such as carbon tetrachloride or dichloromethane. A catalytic amount of iron filings is added, which reacts with bromine to form iron(III) bromide in situ. Bromine is then added dropwise to the reaction mixture, typically at a low temperature to control the reaction rate and minimize the formation of byproducts. The reaction progress can be monitored by techniques such as gas chromatography (GC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent, like sodium bisulfite, to remove excess bromine, followed by washing with water and brine. The organic layer is then dried, and the solvent is removed under reduced pressure. The final product, this compound, is then purified by distillation.
Bromination of 1,4-Diisopropylbenzene (B50396)
The bromination of 1,4-diisopropylbenzene (p-diisopropylbenzene) can also yield a bromo-diisopropylbenzene product. However, in this case, the product formed is 2-bromo-1,4-diisopropylbenzene (B3052532). The reaction proceeds via a similar electrophilic aromatic substitution mechanism.
A detailed synthetic procedure involves charging a flask with 1,4-diisopropylbenzene and an inert solvent like carbon tetrachloride, along with a catalytic amount of iron powder. The mixture is cooled, and a solution of bromine in carbon tetrachloride is added dropwise over several hours while maintaining a low temperature. After the addition is complete, the reaction mixture is decanted from the residual iron catalyst and washed with dilute hydrochloric acid. The organic solvent is then removed under reduced pressure. To remove any potential side products, the crude product is treated with an alcoholic solution of potassium hydroxide (B78521) and refluxed. The product is then isolated by pouring the mixture into water, separating the organic layer, and washing it sequentially with dilute hydrochloric acid, a dilute sodium bisulfite solution, and water. After drying, the final product, 2-bromo-1,4-diisopropylbenzene, is obtained by distillation.
Considerations of Reaction Conditions and Yield Optimization
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that influence the outcome of the bromination reaction include the choice of brominating agent, catalyst, solvent, reaction temperature, and reaction time.
| Parameter | Condition | Effect on Reaction |
| Brominating Agent | Molecular Bromine (Br₂) | Standard reagent, requires a catalyst. |
| N-Bromosuccinimide (NBS) | Milder alternative, can be used with a proton source or photocatalyst. | |
| Catalyst | Iron (Fe) or Iron(III) Bromide (FeBr₃) | Classic Lewis acid catalyst for Br₂. |
| Zeolites | Can enhance regioselectivity towards the para-isomer. | |
| Solvent | Halogenated solvents (e.g., CCl₄, CH₂Cl₂) | Common inert solvents for bromination. |
| Ionic Liquids | Can act as both solvent and catalyst, offering potential for greener synthesis. | |
| Temperature | Low temperatures (e.g., 0-5 °C) | Generally favored to control the reaction and improve selectivity. |
| Reaction Time | Varies | Monitored by GC or TLC to ensure complete conversion of the starting material. |
For the bromination of diisopropylbenzene, the use of a Lewis acid catalyst like iron or iron(III) bromide with molecular bromine is a well-established method. The temperature is often kept low to control the exothermic reaction and to favor the desired mono-brominated product over di-brominated byproducts. The molar ratio of the reactants is also a critical factor; using a slight excess of the diisopropylbenzene can help to minimize the formation of polybrominated products.
Recent studies have explored the use of alternative brominating agents and catalytic systems to improve the efficiency and environmental friendliness of the process. For example, N-bromosuccinimide (NBS) in the presence of an acid catalyst or under photochemical conditions can be an effective brominating agent. Zeolites have also been investigated as shape-selective catalysts to enhance the formation of the desired para-isomer in electrophilic aromatic substitutions.
Emerging Synthetic Techniques for Aryl Bromides
The synthesis of aryl bromides, including this compound, is continuously evolving with the development of new and more efficient methodologies. These emerging techniques often focus on milder reaction conditions, higher selectivity, and improved sustainability.
One significant area of development is the use of photoredox catalysis . This approach utilizes visible light to initiate the bromination reaction, often with a photocatalyst such as an organic dye or a ruthenium complex. researchgate.net These reactions can proceed under mild conditions and can offer high regioselectivity. For instance, visible-light-induced bromination of arenes using N-bromosuccinimide has been shown to be a powerful method. researchgate.net
Transition-metal-catalyzed C-H activation is another promising strategy for the synthesis of aryl bromides. This method allows for the direct functionalization of a C-H bond on the aromatic ring with a bromine atom, often with high regioselectivity controlled by a directing group. Palladium, rhodium, and copper are common metals used in these catalytic systems.
Furthermore, metal-free bromination methods are gaining attention as they avoid the use of potentially toxic and expensive metal catalysts. These can include oxidative bromination reactions using a bromide source in the presence of an oxidant, or novel Sandmeyer-type reactions that offer an alternative to traditional methods.
These emerging techniques hold the potential to provide more sustainable and efficient routes to this compound and other valuable aryl bromides, contributing to the advancement of organic synthesis.
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-Bromo-2,4-diisopropylbenzene, ¹H and ¹³C NMR are fundamental in confirming the substitution pattern of the benzene (B151609) ring and the structure of the isopropyl groups.
The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region will show signals for the three protons on the benzene ring, with their chemical shifts and coupling patterns being highly informative of their relative positions. The proton ortho to the bromine atom is expected to be the most deshielded. The isopropyl protons will appear in the aliphatic region as a doublet for the six equivalent methyl protons and a septet for the methine proton, a characteristic pattern for an isopropyl group.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (position 6) | 7.4 - 7.6 | d | ~2.0 |
| Aromatic H (position 5) | 7.1 - 7.3 | dd | ~8.0, 2.0 |
| Aromatic H (position 3) | 7.0 - 7.2 | d | ~8.0 |
| Isopropyl CH (position 2) | 3.2 - 3.5 | sept | ~7.0 |
| Isopropyl CH (position 4) | 2.8 - 3.1 | sept | ~7.0 |
| Isopropyl CH₃ (position 2) | 1.2 - 1.4 | d | ~7.0 |
| Isopropyl CH₃ (position 4) | 1.1 - 1.3 | d | ~7.0 |
Note: These are predicted values and may vary slightly in experimental conditions.
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, a total of eight distinct signals are expected, corresponding to the six aromatic carbons and the two types of carbons in the two non-equivalent isopropyl groups. The carbon atom attached to the bromine (ipso-carbon) will have a characteristic chemical shift influenced by the "heavy atom effect" of bromine, which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Br (C1) | 120 - 125 |
| C-CH(CH₃)₂ (C2) | 148 - 152 |
| CH (Aromatic, C3) | 125 - 128 |
| C-CH(CH₃)₂ (C4) | 145 - 149 |
| CH (Aromatic, C5) | 128 - 131 |
| CH (Aromatic, C6) | 129 - 132 |
| CH (Isopropyl, C2) | 33 - 36 |
| CH (Isopropyl, C4) | 33 - 36 |
| CH₃ (Isopropyl, C2) | 22 - 25 |
| CH₃ (Isopropyl, C4) | 22 - 25 |
Note: These are predicted values and may vary slightly in experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, advanced two-dimensional (2D) NMR techniques are employed.
Correlation Spectroscopy (COSY): This experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the aromatic protons, confirming their relative positions on the ring. It would also show a clear correlation between the methine and methyl protons within each isopropyl group.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between carbons and protons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between the isopropyl groups and the benzene ring. For example, correlations would be observed between the isopropyl methine protons and the aromatic carbons at positions 2 and 4, as well as the adjacent aromatic carbons.
These advanced NMR techniques provide a comprehensive and detailed picture of the molecular structure, leaving no ambiguity in the structural elucidation of this compound. ipb.ptdiva-portal.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC would be used to separate the compound from any impurities, with the retention time serving as an initial identifier.
The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. docbrown.info
The fragmentation pattern in the mass spectrum provides further structural information. For this compound, common fragmentation pathways would include the loss of a methyl group (-15 amu) from an isopropyl substituent to form a stable benzylic cation, and the loss of the entire isopropyl group (-43 amu). The base peak is often the result of the loss of a bromine atom, leading to a [M-Br]⁺ ion. The fragmentation of the isopropyl groups themselves can also be observed.
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of the compound. For this compound, with a molecular formula of C₁₂H₁₇Br, the theoretical exact mass can be calculated. lookchem.com
Infrared (IR) and Raman Spectroscopy
A comprehensive search of scientific literature and chemical databases did not yield specific experimental or theoretical data for the infrared (IR) and Raman spectroscopic properties of this compound. While spectroscopic techniques are fundamental to the structural elucidation of chemical compounds, detailed vibrational analyses, including Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopic profiling, appear to be unpublished for this specific isomer.
Vibrational Analysis via Fourier-Transform Infrared (FTIR) Spectroscopy
No publicly available FTIR spectra or detailed vibrational band assignments for this compound were found. For related substituted benzene molecules, FTIR spectroscopy is a powerful tool to identify characteristic functional groups and fingerprint the molecule. The vibrational modes of the benzene ring, C-H bonds (aromatic and aliphatic), and the C-Br bond would be expected to produce characteristic absorption bands. The substitution pattern with two isopropyl groups and a bromine atom would influence the positions and intensities of these bands due to electronic and steric effects. However, without experimental data or computational studies, a specific analysis is not possible.
Raman Spectroscopic Profiling
Similarly, no Raman spectroscopic data for this compound could be located in the reviewed literature. Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The analysis of a Raman spectrum would reveal information about the skeletal vibrations of the benzene ring and the isopropyl groups, as well as the carbon-bromine stretching frequency. The polarization of Raman bands would further aid in the assignment of symmetric and asymmetric vibrational modes. In the absence of published spectra, a detailed profiling for this compound cannot be provided.
Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure
There is no evidence of crystallographic studies, such as single-crystal X-ray diffraction, having been performed on this compound. This technique is essential for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. As the compound is a liquid at room temperature, such a study would require crystallization at low temperatures. The lack of crystallographic data means that the solid-state structure and packing of this compound remain undetermined.
Reactivity and Mechanistic Investigations of 1 Bromo 2,4 Diisopropylbenzene
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of 1-bromo-2,4-diisopropylbenzene in these transformations is significantly influenced by the sterically hindered environment around the carbon-bromine bond.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. For this compound, the steric bulk of the ortho-isopropyl group can present challenges for the oxidative addition step in the catalytic cycle.
The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, is a versatile method for creating biaryl structures. The reaction of this compound with arylboronic acids, in the presence of a palladium catalyst and a base, would yield 2,4-diisopropyl-1,1'-biphenyl derivatives. researchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product. nih.govnih.gov The efficiency of this reaction with the sterically encumbered this compound would be highly dependent on the choice of palladium catalyst, ligand, and reaction conditions to overcome the steric hindrance.
The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.gov When reacting this compound with alkenes like styrene (B11656) or acrylates, the expected products would be substituted stilbenes or cinnamates, respectively. researchgate.netugent.be The catalytic cycle is similar to other palladium-catalyzed couplings, and the steric hindrance of the diisopropylbenzene moiety could influence the regioselectivity and efficiency of the reaction.
The Sonogashira coupling is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comorganic-chemistry.orgnih.gov The reaction of this compound with a terminal alkyne, such as phenylacetylene, would produce a 2,4-diisopropyl-1-(phenylethynyl)benzene. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nrochemistry.comorganic-chemistry.org The steric environment of the aryl bromide is a critical factor in the success of this transformation.
| Reaction | Coupling Partner | Typical Product | Key Conditions |
| Suzuki-Miyaura | Arylboronic acid | 2,4-Diisopropyl-1,1'-biphenyl | Pd catalyst, base |
| Heck | Alkene (e.g., styrene) | 1-(2,4-Diisopropylphenyl)-2-phenylethene | Pd catalyst, base |
| Sonogashira | Terminal alkyne | 1-Alkynyl-2,4-diisopropylbenzene | Pd catalyst, Cu(I) co-catalyst, amine base |
Nickel-Catalyzed Coupling Reactions
Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity, particularly in cross-coupling reactions involving sterically demanding substrates. Nickel-catalyzed amination reactions, for instance, have been developed for the coupling of aryl halides with various amines. nih.gov The reaction of this compound with primary or secondary amines in the presence of a suitable nickel catalyst and base could provide a direct route to N-substituted 2,4-diisopropylanilines. dntb.gov.ua Additionally, nickel can effectively catalyze the coupling of aryl Grignard reagents with alkyl halides, a transformation that could potentially involve derivatives of this compound. wikipedia.orgmdpi.commdpi.com
Copper-Mediated Coupling Reactions
Copper-mediated coupling reactions, such as the Ullmann condensation, are classic methods for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org The Ullmann condensation typically requires high temperatures and stoichiometric amounts of copper. wikipedia.org The reaction of this compound with alcohols, amines, or thiols under Ullmann conditions would lead to the corresponding ethers, amines, and thioethers. Modern modifications of the Ullmann reaction utilize catalytic amounts of copper with appropriate ligands, allowing for milder reaction conditions. Copper-catalyzed cross-coupling of aryl halides with amines is a well-established method for the synthesis of N-aryl amines. wikipedia.orgscbt.com
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is generally challenging for simple aryl halides like this compound unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. libretexts.orgnih.govphiladelphia.edu.jo The presence of the electron-donating isopropyl groups on the benzene (B151609) ring further deactivates it towards nucleophilic attack. Therefore, direct displacement of the bromide by common nucleophiles under standard conditions is unlikely to be efficient.
However, under forcing conditions, such as high temperatures and pressures, or with very strong nucleophiles, substitution might be induced. For example, reaction with sodium methoxide (B1231860) would be a test for its propensity to form 2,4-diisopropylanisole. organic-chemistry.orgresearchgate.net The mechanism would likely proceed through an addition-elimination pathway involving a high-energy Meisenheimer-like intermediate. nih.gov
Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)
The bromine atom in this compound allows for the formation of valuable organometallic reagents.
Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, 2,4-diisopropylphenylmagnesium bromide. The formation of Grignard reagents is a well-established process, and this sterically hindered Grignard reagent could then be used as a potent nucleophile in reactions with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce the 2,4-diisopropylphenyl moiety into other molecules.
Organolithium Compounds: Treatment of this compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, typically at low temperatures, would lead to halogen-metal exchange, forming 2,4-diisopropyllithium. mdpi.comrsc.org This organolithium species is a highly reactive nucleophile and can be used in subsequent reactions with various electrophiles. Alternatively, direct deprotonation (lithiation) of a C-H bond on the aromatic ring could be a competing pathway, depending on the reaction conditions and the directing effects of the substituents. rsc.orgpsu.edu
| Organometallic Reagent | Method of Formation | Reactant | Key Conditions |
| Grignard Reagent | Reaction with Magnesium | This compound | Magnesium turnings, ether solvent |
| Organolithium Compound | Halogen-Metal Exchange | This compound | Organolithium base (e.g., n-BuLi), low temperature |
Further Functionalization of Isopropyl Groups
The isopropyl groups on the benzene ring also offer sites for further chemical modification. While direct functionalization of the C-H bonds of the isopropyl groups in this compound itself is not widely reported, related chemistries on similar structures provide insights into potential transformations. For instance, benzylic bromination of alkylbenzene side chains can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. philadelphia.edu.jo This could potentially lead to the introduction of a bromine atom at the benzylic position of one or both isopropyl groups. Furthermore, oxidation of the isopropyl groups to generate other functional groups like alcohols or ketones is a plausible transformation, typically requiring strong oxidizing agents. philadelphia.edu.jo The corresponding aniline (B41778), 2,4-diisopropylaniline, is a known compound and could serve as a precursor for studying the functionalization of the isopropyl groups in this substituted benzene system. wikipedia.orgscbt.com
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used for calculating the molecular geometry and electronic properties of organic molecules.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. iqce.jp A smaller gap suggests that the molecule is more reactive.
For 1-Bromo-2,4-diisopropylbenzene, a DFT calculation would provide the energies of the HOMO and LUMO, as well as visualizations of their spatial distribution. This would reveal which parts of the molecule are most likely to be involved in electron donation and acceptance.
Illustrative Data Table: Frontier Molecular Orbital Energies (Placeholder Data) This table shows example HOMO-LUMO energy values. This is not actual data for this compound.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -0.85 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions between bonds. researchgate.net It provides a localized picture of the electron density in a molecule, describing it in terms of Lewis-type structures with lone pairs and bonds. NBO analysis can quantify the delocalization of electron density, which is a measure of intramolecular charge transfer and stabilization.
In the case of this compound, NBO analysis would be used to investigate hyperconjugative interactions, such as the donation of electron density from the C-H or C-C bonds of the isopropyl groups into the antibonding orbitals of the benzene (B151609) ring. This analysis provides insights into the stability of the molecule and the nature of its chemical bonds.
Illustrative Data Table: NBO Analysis - Second-Order Perturbation Theory (Placeholder Data) This table illustrates the type of information obtained from an NBO analysis, showing donor-acceptor interactions and their stabilization energies. This is not actual data for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| σ(C-H) | π(C-C) | 0.5 - 1.5 |
| σ(C-C) | π(C-C) | 1.0 - 2.0 |
| LP(Br) | σ*(C-C) | ~0.5 |
Prediction of Spectroscopic Data (e.g., Vibrational Frequencies, NMR Shifts)
Computational methods can predict various spectroscopic data, which can be compared with experimental results to validate the computational model and aid in spectral assignment.
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. researchgate.netresearchgate.net For this compound, this would involve calculating the frequencies and intensities of all vibrational modes, such as C-H stretching, C-C stretching of the ring and isopropyl groups, and C-Br stretching.
NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. ucl.ac.uknih.gov These predicted shifts are valuable for assigning the signals in experimental NMR spectra. For this compound, theoretical chemical shifts would be calculated for each unique proton and carbon atom.
Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts (Placeholder Data) This table shows an example of predicted NMR data. This is not actual data for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-Br | 115.0 |
| C-isopropyl (ipso) | 148.0, 150.0 |
| C-H (aromatic) | 125.0 - 130.0 |
| CH (isopropyl) | 34.0 |
| CH₃ (isopropyl) | 24.0 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions (if applicable)
While DFT calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. researchgate.netmdpi.com MD simulations would be particularly useful for studying the conformational flexibility of the isopropyl groups in this compound at different temperatures. Furthermore, if studying the bulk properties or interactions with other molecules (e.g., in a solvent), MD simulations can model these intermolecular interactions.
Analysis of Reactivity Descriptors (e.g., Fukui Functions, Local Ionization Energies)
Global and local reactivity descriptors derived from DFT calculations can provide a quantitative measure of the reactivity of different sites within a molecule. scholarsresearchlibrary.com
Fukui Functions: The Fukui function is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. mdpi.com For this compound, calculating the Fukui functions would identify the most reactive carbon atoms on the benzene ring and the bromine atom.
Local Ionization Energies: The local ionization energy, often mapped onto the molecular surface, indicates the regions from which an electron is most easily removed. Lower values of local ionization energy suggest sites that are more susceptible to electrophilic attack.
Illustrative Data Table: Condensed Fukui Functions (Placeholder Data) This table provides an example of how Fukui function values might be presented to indicate reactivity at different atomic sites. This is not actual data for this compound.
| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |
| C1 (ipso-Br) | 0.05 | 0.02 |
| C2 (ipso-isopropyl) | 0.03 | 0.08 |
| C3 | 0.10 | 0.05 |
| C4 (ipso-isopropyl) | 0.04 | 0.09 |
| C5 | 0.12 | 0.06 |
| C6 | 0.08 | 0.04 |
| Br | 0.15 | 0.01 |
Nonlinear Optical (NLO) Properties Theoretical Evaluation
A comprehensive review of scientific literature reveals a notable absence of specific theoretical or computational studies focused on the nonlinear optical (NLO) properties of this compound. While computational chemistry is a powerful tool for predicting and understanding the NLO properties of organic molecules, research in this area tends to focus on compounds with specific structural features that are known to enhance NLO responses, such as extended π-conjugated systems and strong electron-donating and electron-accepting groups.
Theoretical investigations into the NLO properties of organic materials typically involve quantum chemical calculations, such as those based on Density Functional Theory (DFT), to determine key parameters like polarizability (α) and hyperpolarizability (β and γ). These parameters quantify how the electron cloud of a molecule responds to an external electric field, which is the basis of NLO phenomena.
Although no direct data exists for this compound, the broader field of computational NLO research provides a framework for how such an evaluation would be conducted. Studies on various organic compounds have demonstrated that the presence of heavy atoms like bromine can influence NLO properties. For instance, the introduction of a bromo substituent can impact molecular polarizability and potentially enhance second-order nonlinearities. researchgate.net
General approaches in the theoretical evaluation of NLO properties include:
Geometric Optimization: The first step is to determine the most stable three-dimensional structure of the molecule using computational methods.
Calculation of NLO Parameters: Following optimization, properties such as the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ) are calculated. These calculations are often performed using various levels of theory and basis sets to ensure accuracy.
Structure-Property Relationships: Researchers analyze how the molecule's structural and electronic features, such as the arrangement of substituents on the benzene ring, influence the calculated NLO properties.
While the NLO properties of many organic chromophores have been theoretically investigated to identify promising candidates for applications in optoelectronics and photonics, this compound has not been a subject of such studies to date. nih.govnih.gov Therefore, no data tables or detailed research findings regarding its specific NLO characteristics can be presented. Future computational studies would be necessary to elucidate the potential NLO response of this particular compound.
Advanced Applications in Chemical Synthesis and Materials Science
Building Block for Advanced Organic Synthesis
The bromine atom on the benzene (B151609) ring of 1-Bromo-2,4-diisopropylbenzene allows for a variety of synthetic transformations, primarily through the formation of organometallic intermediates or via cross-coupling reactions. These reactions introduce new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.
Synthesis of Complex Pharmaceutical Intermediates
Specific examples of this compound being used in the synthesis of named pharmaceutical intermediates are not prominently reported in the literature. However, sterically hindered aryl bromides are recognized as important precursors in drug discovery and development. The 2,4-diisopropylphenyl moiety can be incorporated into potential therapeutic agents to enhance properties such as lipophilicity, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The general synthetic utility of this compound would involve its conversion to a Grignard reagent (2,4-diisopropylphenylmagnesium bromide) or an organolithium species. These reactive intermediates can then be used to form new carbon-carbon bonds by reacting with various electrophiles. Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are standard methods for functionalizing aryl bromides. wikipedia.orgwikipedia.orgorganic-chemistry.org The steric hindrance from the isopropyl groups in this compound would likely necessitate the use of specialized, bulky phosphine (B1218219) ligands to facilitate these transformations effectively. organic-chemistry.org
Development of Agrochemical Compounds
Similar to its application in pharmaceuticals, the direct use of this compound in the synthesis of specific, commercially available agrochemical compounds is not well-documented. The principles of molecular design in agrochemicals often involve the introduction of substituted aromatic rings to modulate the biological activity and physical properties of the final product. The bulky and lipophilic 2,4-diisopropylphenyl group could be a desirable feature in certain pesticides or herbicides to enhance their interaction with biological targets or to improve their environmental persistence and soil mobility characteristics.
The synthetic routes to incorporate this moiety would follow standard organic chemistry methodologies for aryl bromides, as mentioned in the previous section.
Precursor for Ligand Synthesis in Catalysis
The synthesis of bulky ligands for transition metal catalysis is a crucial area of research, as the steric and electronic properties of ligands dictate the catalyst's activity, selectivity, and stability. Sterically demanding ligands are often employed to promote challenging cross-coupling reactions or to induce asymmetry in catalytic transformations.
This compound, with its significant steric bulk, represents a potential precursor for the synthesis of such ligands. For example, phosphine ligands, which are widely used in catalysis, can be prepared by reacting the Grignard or organolithium derivative of this compound with a suitable phosphorus electrophile, such as phosphorus trichloride (B1173362) or a chlorophosphine. The resulting 2,4-diisopropylphenyl phosphine ligands would be highly sterically hindered, which could be advantageous in specific catalytic applications. However, specific examples of ligands synthesized directly from this compound and their catalytic performance are not readily found in the literature.
Role in Polymer Chemistry and Materials Science
The incorporation of bulky, substituted aromatic units into polymers can significantly influence their physical and chemical properties, such as thermal stability, solubility, and morphology.
Generation of Specialty Chemicals (e.g., Stabilizers, Synthetic Lubricants, Hydroperoxides)
This compound serves as a versatile precursor in the synthesis of various specialty chemicals. The presence of the bromine atom on the aromatic ring provides a reactive handle for a range of chemical transformations, allowing for the introduction of different functional groups. This reactivity enables its potential use in multi-step syntheses to produce valuable downstream products, including stabilizers, hydroperoxides, and components for synthetic lubricants. While direct, single-step conversions to these final products are not commonly documented, its role as a key intermediate is predicated on well-established reaction pathways for aryl bromides.
Stabilizers
The 2,4-diisopropylphenyl moiety is a structural feature that can be incorporated into stabilizers, particularly hindered phenolic antioxidants. These antioxidants are crucial additives in polymers, elastomers, and oils, where they inhibit oxidative degradation by scavenging free radicals. basf.com The bulky isopropyl groups provide steric hindrance around the reactive functional group (typically a hydroxyl group), which enhances stability and prevents undesirable side reactions.
A plausible synthetic pathway to a phenolic stabilizer from this compound involves the conversion of the C-Br bond to a C-OH group, yielding 2,4-diisopropylphenol. This transformation can be achieved through modern catalytic hydroxylation methods. Palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig hydroxylations, are effective for this purpose, utilizing a palladium precatalyst and a specialized ligand to couple the aryl halide with a hydroxide (B78521) source like potassium hydroxide (KOH). nih.govresearchgate.net Copper-catalyzed systems have also been developed as an alternative, environmentally friendly route for the hydroxylation of aryl halides. rsc.orgnih.gov The resulting 2,4-diisopropylphenol, an isomer of the well-known antioxidant propofol (B549288) (2,6-diisopropylphenol), can function as a chain-terminating antioxidant. nih.govnih.gov
| Reaction Type | Catalyst System | Hydroxide Source | Solvent | Temperature | Key Features |
|---|---|---|---|---|---|
| Palladium-Catalyzed Hydroxylation | Palladium Precatalyst (e.g., Palladacycle) + Biarylphosphine Ligand | KOH or CsOH | 1,4-Dioxane / Water | Room Temp. to 80 °C | High yields for a broad range of aryl bromides. nih.gov |
| Copper-Catalyzed Hydroxylation | Cu₂O + Ligand (e.g., 4,7-dihydroxy-1,10-phenanthroline) | Tetrabutylammonium Hydroxide | Water | ~110 °C | Environmentally friendly conditions; effective for aryl bromides. rsc.org |
Hydroperoxides
Diisopropylbenzene hydroperoxides are significant industrial intermediates, most notably used in the production of resorcinol (B1680541) and as initiators for polymerization reactions. google.comgoogleapis.com The synthesis of these hydroperoxides typically begins with diisopropylbenzene itself, not the brominated derivative. Therefore, a two-step synthetic sequence from this compound is conceivable.
Step 1: De-bromination (Hydrogenolysis) The first step would involve the removal of the bromine atom to produce m-diisopropylbenzene. This transformation, known as hydrogenolysis or reductive dehalogenation, is commonly achieved using a heterogeneous metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. researchgate.net Hydrogen gas is a common reductant, but hydrogen transfer agents like formate (B1220265) salts can also be employed. researchgate.net This reaction effectively replaces the C-Br bond with a C-H bond.
Step 2: Liquid-Phase Oxidation The resulting m-diisopropylbenzene can then be subjected to liquid-phase oxidation using molecular oxygen (typically from air) to generate the corresponding hydroperoxides. google.comgoogle.com This process is generally carried out under alkaline conditions at elevated temperatures (80-110 °C) and pressures. google.com The reaction yields a mixture of products, primarily m-diisopropylbenzene dihydroperoxide (m-DHP) and m-diisopropylbenzene hydroxyhydroperoxide (m-HHP). epa.govresearchgate.net
| Step | Reaction | Typical Reagents & Conditions | Product |
|---|---|---|---|
| 1 | Catalytic Hydrogenolysis | Catalyst: Palladium on Carbon (Pd/C) H₂ Source: H₂ gas or Formate Salts Solvent: Alcohols or Hydrocarbons | m-Diisopropylbenzene |
| 2 | Liquid-Phase Oxidation | Oxidant: Molecular Oxygen (Air) Conditions: Alkaline (e.g., aq. NaOH) Temperature: 80-110 °C | m-Diisopropylbenzene Dihydroperoxide & related products |
Synthetic Lubricants
While not a direct precursor, the 2,4-diisopropylbenzene framework can be envisioned as a structural component in the synthesis of larger, more complex molecules suitable for use as synthetic lubricant base stocks. Synthetic lubricants, such as poly-alpha-olefins (PAOs) and alkylated aromatics (e.g., alkylated naphthalenes), are valued for their superior thermal stability, high viscosity index, and low volatility compared to mineral oils. researchgate.netresearchgate.netlube-media.com
The development of lubricant base stocks from this compound would likely involve converting it into a more reactive intermediate. A primary route for this is the formation of a Grignard reagent. adichemistry.comsigmaaldrich.com By reacting this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran), the corresponding Grignard reagent, 2,4-diisopropylphenylmagnesium bromide, can be prepared. google.com
This organomagnesium compound is a powerful nucleophile and can be used in a variety of carbon-carbon bond-forming reactions. For instance, it could undergo coupling reactions with other organic halides to construct larger, multi-ring aromatic or alkyl-aromatic structures. These larger molecules could possess the necessary molecular weight, thermal stability, and rheological properties to function as high-performance synthetic lubricant base stocks.
| Component | Description | Purpose |
|---|---|---|
| Starting Material | This compound | Source of the organometallic compound. |
| Metal | Magnesium (turnings, powder) | Reacts with the organic halide to form the organomagnesium bond. adichemistry.com |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (B95107) (THF) | Solvates and stabilizes the Grignard reagent. Must be anhydrous to prevent quenching. google.com |
| Initiation | Small amount of iodine or 1,2-dibromoethane | Activates the magnesium surface to initiate the reaction. adichemistry.com |
Future Research Directions and Perspectives
Development of More Sustainable Synthetic Routes
The pursuit of green chemistry principles is a driving force in modern synthetic organic chemistry. Future research will likely focus on developing more sustainable and atom-economical methods for the synthesis of 1-bromo-2,4-diisopropylbenzene and its precursors.
Current industrial syntheses of related compounds, such as diisopropylbenzene, often rely on the alkylation of benzene (B151609) or cumene (B47948) with propylene, which can be energy-intensive and generate byproducts. researchgate.netgoogle.comnih.gov A key area of future research will be the development of catalytic systems that offer higher selectivity and efficiency, thereby minimizing waste. futuremarketinsights.com This includes the exploration of bio-based catalysts and greener purification techniques to reduce the environmental footprint of production. futuremarketinsights.com
Furthermore, inspired by advancements in the synthesis of other brominated aromatic compounds, research into transition-metal-free bromination reactions could provide more sustainable alternatives to traditional methods. rsc.org The development of one-pot procedures, utilizing greener solvents like water and employing cost-effective catalysts, as demonstrated in the synthesis of other aromatic compounds, presents a promising avenue for future investigation. nih.gov
Table 1: Potential Sustainable Synthetic Approaches
| Approach | Description | Potential Benefits |
| Bio-based Catalysis | Utilization of enzymes or other biological catalysts for the synthesis or modification of precursors. | Reduced reliance on heavy metals, milder reaction conditions, high selectivity. |
| Greener Solvents | Replacement of hazardous organic solvents with more environmentally friendly alternatives such as water or supercritical fluids. | Reduced environmental impact and improved process safety. |
| Flow Chemistry | Implementation of continuous flow reactors for synthesis. | Enhanced reaction control, improved safety, and potential for higher yields and purity. |
| Transition-Metal-Free Bromination | Development of bromination methods that avoid the use of transition metal catalysts. | Reduced cost and toxicity associated with metal catalysts. |
Exploration of Novel Catalytic Transformations
The bromine atom and the isopropyl groups on the benzene ring of this compound offer multiple sites for catalytic functionalization. Future research is expected to uncover novel catalytic transformations that leverage this unique structure to create complex and valuable molecules.
The inherent reactivity of the carbon-bromine bond makes it a prime candidate for a wide array of cross-coupling reactions, which are fundamental for constructing intricate molecular architectures. nbinno.com Future work will likely focus on expanding the scope of known coupling reactions and developing new catalytic systems that can overcome the steric hindrance imposed by the ortho-isopropyl group. This could involve the design of novel ligands for palladium, nickel, or copper catalysts that can facilitate challenging bond formations.
Moreover, the diisopropylbenzene moiety itself can be a target for catalytic modification. Research into selective isomerization, as has been explored for p-diisopropylbenzene to m-diisopropylbenzene using zeolite catalysts, could be adapted to functionalized derivatives of this compound. researchgate.net This would allow for the synthesis of a wider range of isomers with potentially unique properties.
Investigation of Supramolecular Chemistry Applications
The bulky diisopropylphenyl group can act as a sterically demanding substituent in the design of supramolecular assemblies. This feature can be exploited to control the packing of molecules in the solid state, influence the formation of host-guest complexes, and direct the assembly of complex molecular architectures.
Future research in this area could involve the synthesis of derivatives of this compound that can participate in non-covalent interactions, such as hydrogen bonding or halogen bonding. The interplay between the steric bulk of the diisopropylphenyl group and these directional interactions could lead to the formation of novel liquid crystals, gels, or porous materials with tailored properties. The ability to introduce specific functionalities through the bromine atom provides a handle for covalently linking these building blocks into larger, well-defined supramolecular structures.
Advanced Materials Design Incorporating the this compound Moiety
The incorporation of the this compound unit into polymers and other advanced materials is a promising area for future research. The bulky and hydrophobic nature of the diisopropylphenyl group can impart unique properties to materials, such as increased thermal stability, enhanced solubility in organic solvents, and modified mechanical properties.
The growing demand for high-performance polymers and resins presents an opportunity for the use of this compound as a monomer or a modifying agent. futuremarketinsights.com Its incorporation into polymer backbones through reactions at the bromine site could lead to materials with improved processability and performance characteristics. For instance, the demand for high-performance plastics and coatings is a significant market driver for related compounds like 1,4-diisopropylbenzene (B50396). futuremarketinsights.com
Furthermore, the unique electronic properties of the brominated aromatic ring could be harnessed in the design of materials for electronic applications. The use of related diisopropylbenzene compounds in the manufacture of capacitor electrolytes and insulation materials highlights the potential for this class of molecules in the electronics industry. futuremarketinsights.com Future research could explore the synthesis of conductive polymers or organic semiconductors derived from this compound.
Table 2: Potential Applications in Advanced Materials
| Material Type | Potential Role of this compound Moiety | Desired Properties |
| High-Performance Polymers | Monomer or additive to enhance thermal and mechanical properties. | Increased glass transition temperature, improved solubility, enhanced durability. |
| Organic Electronics | Building block for organic semiconductors or dielectric materials. | Tunable electronic properties, solution processability. |
| Porous Materials | Component of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create specific pore environments. | High surface area, selective guest uptake. |
| Liquid Crystals | Core or pendant group to induce or modify liquid crystalline phases. | Control over mesophase behavior and optical properties. |
Q & A
Q. What are the optimal synthetic routes for preparing 1-bromo-2,4-diisopropylbenzene with high regioselectivity?
- Methodological Answer : The synthesis can be adapted from bromination protocols for analogous aromatic systems. For example:
- Starting Material : 1,3-Diisopropylbenzene (or its precursor) is brominated using Br₂ in the presence of Fe or FeCl₃ as a catalyst .
- Reaction Conditions : Reaction temperatures between 40–80°C in a non-polar solvent (e.g., CCl₄) to control regioselectivity. Excess Br₂ may lead to polybromination, requiring careful stoichiometric monitoring.
- Purification : Column chromatography (silica gel, eluting with hexane:ethyl acetate 20:1) isolates the monobrominated product .
- Yield Optimization : Yields >85% are achievable with slow addition of Br₂ and inert atmosphere (N₂/Ar) to avoid side reactions.
Q. How can this compound be characterized using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR :
- ¹H NMR : Expect signals for isopropyl groups (δ 1.2–1.4 ppm, doublet for CH₃; δ 2.8–3.2 ppm, septet for CH). The aromatic proton adjacent to Br shows deshielding (δ 7.0–7.5 ppm).
- ¹³C NMR : Brominated carbon appears at δ 120–125 ppm, with isopropyl carbons at δ 20–25 ppm (CH₃) and 30–35 ppm (CH) .
- GC-MS : Retention time and fragmentation patterns (e.g., loss of Br or isopropyl groups) confirm molecular ion [M]⁺ at m/z 256 (C₁₂H₁₇Br) .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (2 mol%), K₂CO₃ as base, and aryl boronic acids in THF/H₂O (3:1) at 80°C. Steric hindrance from isopropyl groups may reduce reaction rates, requiring extended reaction times (24–48 hrs) .
- Grignard Reactions : Br-Mg exchange with i-PrMgBr generates a magnesiated intermediate for nucleophilic substitutions .
Advanced Research Questions
Q. How do steric effects from the isopropyl groups influence regioselectivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Challenge : The bulky isopropyl groups hinder electrophile access to the meta and para positions, favoring substitution at the less hindered ortho position. Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distribution .
- Experimental Validation : Competitive EAS reactions (e.g., nitration) show preferential ortho-substitution, confirmed by HPLC or ¹H NMR .
Q. How can low yields in Ullmann couplings involving this compound be mitigated?
- Methodological Answer :
- Ligand Design : Bulky ligands like Xantphos enhance catalytic efficiency by reducing steric clashes.
- Solvent Optimization : Use high-boiling solvents (e.g., DMF or toluene) at 120–140°C to overcome kinetic barriers .
- Catalyst Screening : CuI/NMP systems show improved turnover compared to traditional CuBr .
Q. What strategies resolve contradictions in reported substitution kinetics for brominated diisopropylbenzenes?
- Methodological Answer :
- Data Analysis : Compare kinetic data under standardized conditions (solvent, temperature, catalyst). For example, discrepancies in SNAr rates may arise from trace moisture or varying base strengths.
- Controlled Replication : Repeat key studies (e.g., hydrolysis rates in DMSO/H₂O) with rigorous exclusion of air/moisture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
